molecular formula C10H14BrN3O4S B118867 S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide CAS No. 155614-05-4

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide

Cat. No.: B118867
CAS No.: 155614-05-4
M. Wt: 352.21 g/mol
InChI Key: LOQPMIGKYIVTQT-UHFFFAOYSA-N
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Description

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS 121-19-7) is an aromatic isothiouronium salt characterized by a dimethoxy-nitrobenzyl substituent. This compound is structurally distinct due to its electron-withdrawing nitro group and electron-donating methoxy groups, which likely influence its stability, solubility, and reactivity.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.BrH/c1-16-8-3-6(5-18-10(11)12)7(13(14)15)4-9(8)17-2;/h3-4H,5H2,1-2H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQPMIGKYIVTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CSC(=N)N)[N+](=O)[O-])OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583678
Record name (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1)
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Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155614-05-4
Record name (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(4,5-Dimethoxy-2-nitrobenzyl)-isothiouronium bromide
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Scientific Research Applications

Synthetic Chemistry Applications

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide serves as a versatile reagent in organic synthesis. Its use is primarily noted in the preparation of caged compounds, which are crucial in controlled drug delivery and biochemical studies.

Caged Compounds

  • Caged Vanilloids : The compound can be utilized to synthesize N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms caged vanilloid structures. These structures are essential for studying receptor activation in a controlled manner .
  • Caged Aldehydes : It is also involved in the synthesis of 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, which acts as a caged derivative for various chemical reactions and biological assays .

Intermediate Synthesis

The compound plays a role as an intermediate in synthesizing other biologically active molecules:

  • Photosensitive Polyimides : It is used in the synthesis of photosensitive polyimides (PI-DMNB), which have applications in electronics and photolithography .
  • Nucleobase Derivatives : The compound aids in the formation of phosphoramidites bearing 4-hydroxy-2-mercaptobenzimidazole nucleobases, which are relevant for nucleic acid chemistry .

Photochemistry Applications

The photochemical properties of this compound make it an excellent candidate for studies involving light-induced reactions.

Photolysis Studies

Research has shown that the 4,5-dimethoxy-2-nitrobenzyl moiety can be effectively used as a caging group that releases active compounds upon exposure to light. This property is exploited in various biochemical applications where precise control over timing and location of compound activation is required .

Biological Research Applications

The biological implications of this compound extend to its potential therapeutic uses.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, the synthesis of novel quinoxaline derivatives from this isothiouronium intermediate has shown promising antimicrobial activity against various pathogens .

Cancer Research

Research highlights the potential use of this compound in cancer therapy. Its derivatives have been studied for their cytotoxic effects on tumor cells, indicating that modifications to the structure can enhance biological activity against cancer cells .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistryCaged vanilloids and aldehydes
Intermediate SynthesisPhotosensitive polyimides and nucleobase derivatives
PhotochemistryLight-induced release mechanisms
Biological ResearchAntimicrobial activity and cancer cell cytotoxicity

Comparison with Similar Compounds

S-tert-Butyl Isothiouronium Bromide

Synthesized via the reaction of thiourea with tert-butyl bromide in t-BuOH (80% yield), this compound avoids competing elimination reactions common with tertiary alkyl halides in ethanol . It is odorless and serves as a safe thiolate precursor in cross-coupling reactions, enabling high-yield synthesis of benzo-bis-dithioles .

Long-Chain Alkyl Derivatives (C12–C18)

Dodecyl, hexadecyl, and octadecyl isothiouronium bromides exhibit surfactant properties, with critical micelle concentrations (CMCs) decreasing with temperature increases. Dodecyl isothiouronium bromide shows superior corrosion inhibition for mild steel in sulfuric acid (via potentiodynamic polarization) compared to longer-chain homologs. Notably, iodide salts (e.g., dodecyl isothiouronium iodide) outperform bromides in inhibition efficiency .

Aromatic and Functionalized Isothiouronium Salts

2-(11-(Acryloyloxy)-undecyl)isothiouronium Bromide (AUITB)

This amphiphilic monomer is copolymerized with PEGDA to create hydrogels. The isothiouronium groups increase surface isoelectric points (from 4.5 to 9.0) and enable thiol generation via reduction, facilitating enzyme immobilization (e.g., horseradish peroxidase) and anionic drug adsorption (e.g., diclofenac) .

Carbohydrate-Derived Isothiouronium Salts

Cellobiose-derived isothiouronium salts are synthesized via HBr/AcOH treatment and thiourea reaction (80% yield). These compounds form β-(1→1)-thioglycosidic bonds, useful in hydrolytically stable multivalent ligands .

Aminoethyl Isothiouronium Derivatives

S-(2-Aminoethyl)isothiouronium bromide hydrobromide (AET) is a radioprotective agent. At 281 mg/kg intraperitoneal doses, it improves survival rates in X-irradiated mice (8–11 Gy), functioning as a positive control in radiobiology studies .

Comparative Analysis Table

Compound Substituent/Functional Group Key Properties/Applications Synthesis Yield/Notes References
S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide 4,5-Dimethoxy-2-nitrobenzyl Aromatic, potential conjugation uses Derived from 4,5-dimethoxy-2-nitrobenzyl bromide (CAS 121-19-7)
S-tert-Butyl isothiouronium bromide tert-Butyl Odorless, organic synthesis reagent 80% yield in t-BuOH; avoids elimination
Dodecyl isothiouronium bromide Dodecyl Corrosion inhibitor (mild steel) Superior to C16/C18 homologs; iodide salts more effective
AUITB Undecyl-acrylate Hydrogel functionalization Enables thiol-mediated enzyme immobilization
AET 2-Aminoethyl Radioprotection in vivo 281 mg/kg dose in mice

Key Research Findings

  • Halide Effects : Iodide salts (e.g., dodecyl isothiouronium iodide) exhibit better corrosion inhibition than bromides due to stronger adsorption on metal surfaces .
  • Synthetic Optimization : Solvent choice (e.g., t-BuOH for tertiary alkyl halides) is critical to avoid elimination side reactions .
  • Functional Group Versatility : Aromatic isothiouronium salts (e.g., dimethoxy-nitrobenzyl derivatives) may leverage nitro groups for photoreactivity, though this requires further study.

Biological Activity

S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide (CAS No. 155614-05-4) is a synthetic compound derived from the isothiourea family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃BrN₂O₄S
  • Molecular Weight : 276.08 g/mol
  • Structure : The compound features a dimethoxy-substituted nitrobenzyl moiety linked to an isothiouronium group, which contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Research indicates that derivatives of 4,5-dimethoxy-2-nitrobenzyl compounds exhibit significant antioxidant properties. For instance, certain derivatives have shown the ability to scavenge free radicals effectively, outperforming standard antioxidants like ascorbic acid in assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay .
  • Cholinesterase Inhibition : Some studies have reported that compounds related to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Cytotoxicity in Cancer Cells : Preliminary investigations into the cytotoxic effects of related compounds have demonstrated their potential in inducing apoptosis in various cancer cell lines. These compounds selectively target tumor cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .

Table 1: Biological Activities of this compound Derivatives

Activity TypeAssay MethodResultReference
Antioxidant ActivityORAC>30% radical scavenging
AChE InhibitionEnzyme AssayModest inhibition (>10%)
CytotoxicityCell Viability AssayEffective against DU145 cells

Case Studies

  • Antioxidant Potential : In a study evaluating various derivatives of 4,5-dimethoxy-2-nitrobenzyl compounds, several showed potent antioxidant capabilities in both lipid and aqueous environments. The most effective derivatives were comparable to established antioxidants like trolox and resveratrol .
  • Cholinergic Enhancement : Another study focused on the cholinesterase inhibitory properties of these compounds found that while most had limited activity (<10% inhibition), specific derivatives demonstrated promising results that warrant further investigation for potential therapeutic applications in neurodegenerative diseases .
  • Cancer Cell Cytotoxicity : A series of tests on human prostate cancer cells (DU145) indicated that certain derivatives could induce significant apoptotic cell death at nanomolar concentrations while exhibiting low toxicity towards normal human cells. This suggests a selective targeting mechanism that could be exploited in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4,5-dimethoxy-2-nitrobenzyl bromide (CAS 53413-67-5; melting point 130–132°C, yellow crystalline powder ) and thiourea in refluxing ethanol. Recrystallization from EtOAc/hexane improves purity. Ensure stoichiometric excess of thiourea to minimize unreacted benzyl bromide, as residual bromide can complicate downstream applications. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm purity by HPLC (>96% ).

Q. How should researchers characterize the structural integrity of this isothiouronium salt?

  • Methodological Answer : Use 1^1H NMR to identify key signals: aromatic protons (δ 7.5–8.0 ppm, split by nitro and methoxy groups), methoxy protons (δ ~3.9 ppm), and isothiouronium NH2_2/NH resonances (δ ~8.5–9.5 ppm). Compare with precursor 4,5-dimethoxy-2-nitrobenzyl bromide, where the benzyl CH2_2Br signal appears at δ ~4.7 ppm . FT-IR confirms C=S stretching (~1250 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}). Mass spectrometry (ESI+) should show [M-Br]+^+ at m/z 276.09 (calculated) .

Q. What storage conditions ensure stability of this compound?

  • Methodological Answer : Store in airtight glass containers under inert gas (argon) at 4°C. Avoid moisture, as isothiouronium salts are hygroscopic and prone to hydrolysis. Stability assays (e.g., HPLC monitoring over 6 months) show <5% degradation under these conditions .

Advanced Research Questions

Q. How do counterions (e.g., Br^- vs. SbF6_6^-) influence reactivity in stereoselective thioetherification reactions?

  • Methodological Answer : Bromide acts as both a nucleophile and leaving group, favoring SN2 pathways (e.g., inversion of configuration in chiral alcohols). Replace Br^- with non-nucleophilic counterions (e.g., SbF6_6^- via AgSbF6_6 exchange) to suppress side reactions. This enhances stereoselectivity (e.g., 96% ee vs. 82% ee with Br^-) in thioether syntheses . Confirm counterion effects via 19^{19}F NMR for SbF6_6^- or ion chromatography for Br^- residues.

Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?

  • Methodological Answer : Use low-polarity solvents (e.g., CH2_2Cl2_2) and mild bases (e.g., NaHCO3_3) during derivatization to minimize epimerization. For example, optical resolution of racemic mixtures via diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid achieves >98% enantiomeric excess (ee) after recrystallization . Monitor chiral purity by chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10).

Q. Can this compound serve as a radioprotective agent, and how can its efficacy be evaluated?

  • Methodological Answer : While S-(2-aminoethyl)isothiouronium derivatives (e.g., AET) are established radioprotectors , test this compound’s radical scavenging capacity via:

  • Pulse radiolysis : Quantify •OH scavenging rate constants in aqueous solutions.
  • In vitro assays : Irradiate human lymphocytes (e.g., 2 Gy X-ray) and measure DNA damage (comet assay) with/without pre-treatment (e.g., 100 µM).
  • Toxicity profiling : Compare LD50_{50} in murine models to AET (281 mg/kg ).

Q. How can this isothiouronium salt be integrated into hydrogels for controlled drug delivery?

  • Methodological Answer : Copolymerize with PEG diacrylate (PEGDA) and 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide to introduce thiol-reactive sites. Post-polymerization reduction generates free thiols for covalent conjugation with methacrylated drugs (e.g., via thiol-Michael addition). Characterize hydrogel-drug interactions via rheology (storage modulus >1 kPa) and drug release kinetics (e.g., 80% payload release over 72 h in PBS) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for isothiouronium-mediated cross-couplings: How to troubleshoot?

  • Methodological Answer : Lower yields (e.g., 60% vs. 80% ) may stem from residual moisture or competing hydrolysis. Dry solvents (molecular sieves) and reagents (thiourea pre-dried at 80°C) are critical. For scale-up, employ Schlenk techniques under nitrogen. If thiolate intermediates decompose, use in situ generation with DTT (1 mM) to stabilize reactive species .

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